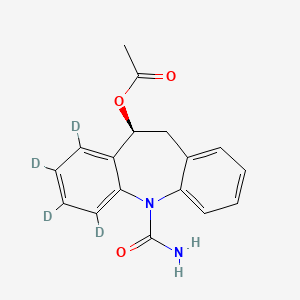

Eslicarbazepine acetate-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H16N2O3 |

|---|---|

Molecular Weight |

300.34 g/mol |

IUPAC Name |

[(5S)-11-carbamoyl-1,2,3,4-tetradeuterio-5,6-dihydrobenzo[b][1]benzazepin-5-yl] acetate |

InChI |

InChI=1S/C17H16N2O3/c1-11(20)22-16-10-12-6-2-4-8-14(12)19(17(18)21)15-9-5-3-7-13(15)16/h2-9,16H,10H2,1H3,(H2,18,21)/t16-/m0/s1/i3D,5D,7D,9D |

InChI Key |

QIALRBLEEWJACW-MTXDTBRCSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])[C@H](CC3=CC=CC=C3N2C(=O)N)OC(=O)C)[2H])[2H] |

Canonical SMILES |

CC(=O)OC1CC2=CC=CC=C2N(C3=CC=CC=C13)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Purification of Eslicarbazepine Acetate-d4

For Researchers, Scientists, and Drug Development Professionals

Overview of the Synthetic Strategy

The proposed synthesis of Eslicarbazepine acetate-d4 commences with a deuterated precursor to construct the core dibenz[b,f]azepine ring system with the deuterium labels incorporated on one of the aromatic rings. The synthesis then proceeds through several key steps: formation of a deuterated analogue of oxcarbazepine, asymmetric reduction to yield deuterated eslicarbazepine, and finally, acetylation to produce the target compound.

Experimental Protocols

The following sections provide detailed methodologies for the key transformations in the synthesis of this compound.

Synthesis of 5H-Dibenzo[b,f]azepine-d4-5-carboxamide (Deuterated Carbamazepine)

The synthesis begins with the construction of the deuterated dibenz[b,f]azepine core. A plausible route involves the reaction of a deuterated iminostilbene with a carbamoylating agent.

Materials:

-

Iminostilbene-d4

-

Sodium cyanate

-

Acetic acid

-

Water

-

Toluene

Protocol:

-

In a reaction vessel, stir 3 kg of iminostilbene-d4 in a mixture of 28.5 L of acetic acid and 1.5 L of water.

-

Heat the mixture to 60°C.

-

Over a period of approximately 2 hours, add 1.66 kg of 98% sodium cyanate.

-

Cool the mixture to 15°C and continue stirring for an additional 2 hours between 15°C and 20°C.

-

Isolate the resulting crystals by filtration and wash them with 2 L of acetic acid.

-

Dry the product to yield deuterated carbamazepine.

-

The filtrate can be further processed by distilling off the acetic acid, adding water, and recrystallizing the precipitate from toluene to obtain an additional crop of the product[1].

Synthesis of 10-Oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-d4-5-carboxamide (Deuterated Oxcarbazepine)

The deuterated carbamazepine is then converted to deuterated oxcarbazepine. This transformation can be achieved through various methods, including hydrolysis of a 10-methoxy derivative.

Materials:

-

10-Methoxy-5H-dibenzo[b,f]azepine-d4-5-carboxamide

-

Hydrochloric acid (2N)

Protocol:

-

Reflux a solution of 10-methoxy-5H-dibenzo[b,f]azepine-d4-5-carboxamide in 2N hydrochloric acid.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture and neutralize it.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield deuterated oxcarbazepine.

Asymmetric Reduction to (S)-10-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-d4-5-carboxamide (Deuterated Eslicarbazepine)

The key stereoselective step is the asymmetric reduction of the ketone group in deuterated oxcarbazepine to the corresponding (S)-alcohol, deuterated eslicarbazepine. This is often achieved using a chiral catalyst.

Materials:

-

Deuterated Oxcarbazepine

-

Chiral Ruthenium or Rhodium catalyst (e.g., RuX(L1)(L2) type)[2][3]

-

Hydrogen donor (e.g., formic acid)

-

Solvent (e.g., Tetrahydrofuran - THF)

Protocol:

-

In a reaction vessel under an inert atmosphere, dissolve deuterated oxcarbazepine (10 g, 40 mmol) in 100 mL of THF.

-

Add the chiral ruthenium catalyst and the hydrogen donor.

-

Stir the reaction mixture at a controlled temperature until the reaction is complete, as monitored by HPLC.

-

Upon completion, quench the reaction and work up the mixture by extraction.

-

Purify the crude product by column chromatography or crystallization to obtain enantiomerically enriched deuterated eslicarbazepine[4].

Acetylation to (S)-10-Acetoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-d4-5-carboxamide (this compound)

The final step is the acetylation of the hydroxyl group of deuterated eslicarbazepine.

Materials:

-

Deuterated Eslicarbazepine

-

Acetyl chloride or Acetic anhydride

-

Pyridine or another suitable base

-

Dichloromethane (DCM)

Protocol:

-

Suspend deuterated eslicarbazepine (15.0 g, 0.0589 mol) in dichloromethane (250 mL) and pyridine (7.0 g, 0.088 mol) with stirring.

-

Cool the mixture to below 10°C.

-

Add a solution of acetyl chloride (6.5 g, 0.082 mol) in dichloromethane (50 mL) dropwise, maintaining the temperature between 15°C and 20°C.

-

After the addition is complete, stir the reaction mixture for 30 minutes at 15-20°C, followed by 2 hours at 25-30°C[5].

-

Wash the reaction mixture with aqueous acid, followed by brine.

-

Dry the organic layer and concentrate it under reduced pressure to obtain the crude this compound[5].

Purification

Purification of the final product is crucial to ensure high purity for its intended use as an internal standard. Crystallization is a common and effective method.

Protocol:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as a mixture of dichloromethane and ethyl acetate[5].

-

Allow the solution to cool slowly to room temperature and then further cool in an ice bath to promote crystallization.

-

Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

-

Alternatively, recrystallization from isopropanol can be employed[5]. Purity can be assessed by HPLC.

Data Presentation

Quantitative Data Summary

The following table summarizes the expected molecular weights and typical (estimated) yields for the key intermediates and the final product. Yields are based on analogous non-deuterated syntheses and may vary.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 5H-Dibenzo[b,f]azepine-d4-5-carboxamide | C₁₅H₈D₄N₂O | 240.30 | 85-95 |

| 10-Oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-d4-5-carboxamide | C₁₅H₈D₄N₂O₂ | 256.29 | 70-80 |

| (S)-10-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-d4-5-carboxamide | C₁₅H₁₀D₄N₂O₂ | 258.31 | 80-90 |

| This compound | C₁₇H₁₂D₄N₂O₃ | 300.35 | >90 |

Spectroscopic Data

The identity and purity of this compound should be confirmed by spectroscopic methods.

| Technique | Expected Observations |

| Mass Spectrometry (MS) | The electrospray ionization (ESI) mass spectrum in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 301.36. Fragmentation patterns would be consistent with the structure, likely showing losses of the acetyl group and other characteristic fragments. Ion detection by monitoring the m/z transition of 300.3 to 197.3 has been used for a d3 analogue[6]. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: The spectrum will be similar to that of non-labeled Eslicarbazepine acetate, but with a reduced integration in the aromatic region corresponding to the sites of deuteration. The characteristic signals for the remaining protons, such as those on the dibenzazepine core and the acetyl methyl group, will be present. ²H NMR: Will show signals corresponding to the positions of the deuterium atoms. ¹³C NMR: The spectrum will show signals for all carbon atoms, with those directly bonded to deuterium appearing as multiplets with attenuated intensity due to C-D coupling. |

Workflow Diagrams

The following diagrams illustrate the synthetic and purification workflows.

Caption: Synthetic workflow for this compound.

Caption: General experimental workflow for a synthesis step.

References

- 1. Carbamazepine synthesis - chemicalbook [chemicalbook.com]

- 2. US20170305860A1 - Process for the preparation of eslicarbazepine and eslicarbazepine acetate - Google Patents [patents.google.com]

- 3. CA2962543C - Improved process for the preparation of eslicarbazepine and eslicarbazepine acetate - Google Patents [patents.google.com]

- 4. EP3064490A1 - Improved process for the preparation of eslicarbazepine and eslicarbazepine acetate - Google Patents [patents.google.com]

- 5. US20150065704A1 - Process for the preparation and purification of eslicarbazepine acetate and intermediates thereof - Google Patents [patents.google.com]

- 6. The pharmacokinetic, safety, and tolerability profiles of eslicarbazepine acetate are comparable between Korean and White subjects - PMC [pmc.ncbi.nlm.nih.gov]

Eslicarbazepine acetate-d4 mechanism of action as an internal standard

[2] Eslicarbazepine-d4 (BIA 2-194-d4) | Stable Isotope | MedChemExpress Eslicarbazepine-d4 (BIA 2-194-d4) is deuterium labeled Eslicarbazepine. Eslicarbazepine is an oral anticonvulsant indicated for the adjunctive treatment of partial seizures. - Mechanism of Action & Protocol. ... Eslicarbazepine-d4 Related Antibodies ... Room temperature in continental US; may vary elsewhere. ... Please store the product under the recommended conditions in the Certificate of Analysis. .... Sibhghatulla Shaikh, et al. Aptiom (Eslicarbazepine Acetate) as a Dual Inhibitor of β-Secretase and Voltage-Gated Sodium Channel: Advancement in Alzheimer's Disease-Epilepsy Linkage via an Enzoinformatics Study. CNS & Neurological Disorders Drug Targets Volume 13 , Issue 7 , 2014. ... Eslicarbazepine-d4 (Synonyms: BIA 2-194-d4) ... Eslicarbazepine-d4 (BIA 2-194-d4) is deuterium labeled Eslicarbazepine. Eslicarbazepine is an oral anticonvulsant indicated for the adjunctive treatment of partial seizures. For research use only. We do not sell to patients. ... * Please select Quantity before adding items. ... Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process. Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs. MedChemExpress (M-CE) has not independently confirmed the accuracy of these methods. They are for reference only. ... . Russak EM, et al. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Ann Pharmacother. 2019;53(2):211-216.. Finelli E, et al. Patch testing in a case of eslicarbazepine and carbamazepine induced cutaneous reaction. Eur Ann Allergy Clin Immunol. 2018 Sep;50(5):229-231.. Sibhghatulla Shaikh, et al. Aptiom (Eslicarbazepine Acetate) as a Dual Inhibitor of β-Secretase and Voltage-Gated Sodium Channel: Advancement in Alzheimer's Disease-Epilepsy Linkage via an Enzoinformatics Study. CNS & Neurological Disorders Drug Targets Volume 13 , Issue 7 , 2014. --INVALID-LINK--

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES Immunosuppressive drugs are used to prevent transplant rejections in organ-transplanted patients but there has to be effective therapeutic drug monitoring because an inadequate or incorrect dosage could lead to intoxication or transplant rejection. There have been many designed protocols for the quantification of these drugs and most of them involve the use of high performance liquid chromatography but Armin et al in

Metabolic Pathway of Eslicarbazepine Acetate and its Deuterated Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eslicarbazepine acetate (ESL) is a third-generation, once-daily, oral anti-seizure medication utilized for the treatment of partial-onset seizures.[1] Structurally related to carbamazepine and oxcarbazepine, ESL functions as a prodrug, undergoing extensive metabolism to its active metabolite, eslicarbazepine.[2][3] This technical guide provides a comprehensive overview of the metabolic pathways of eslicarbazepine acetate, summarizing key quantitative data, and detailing relevant experimental protocols. Furthermore, it will explore the theoretical metabolic implications for deuterated analogs of eslicarbazepine acetate, a strategy increasingly employed in drug development to modulate pharmacokinetic properties.

Metabolic Pathway of Eslicarbazepine Acetate

The metabolism of eslicarbazepine acetate is characterized by a rapid and extensive conversion to its active form, with minimal involvement of the cytochrome P450 (CYP) enzyme system, which contributes to a lower potential for drug-drug interactions compared to older anti-epileptic drugs.[2][4]

Primary Metabolic Pathway: Hydrolysis

Upon oral administration, eslicarbazepine acetate undergoes a thorough first-pass metabolism, primarily through hydrolysis, to form its major active metabolite, eslicarbazepine ((S)-licarbazepine).[5][6] This conversion is so efficient that plasma concentrations of the parent drug, eslicarbazepine acetate, are often below the limit of quantification.[7][8] This hydrolytic process is presumed to be mediated by esterases. Eslicarbazepine accounts for approximately 92% of the systemic exposure following a dose of eslicarbazepine acetate.[5][6]

Secondary Metabolic Pathways and Metabolites

While eslicarbazepine is the principal active compound, minor active metabolites are also formed, including (R)-licarbazepine and oxcarbazepine, which together constitute less than 5% of the systemic exposure.[5][6]

Subsequent Metabolism: Glucuronidation and Elimination

The primary active metabolite, eslicarbazepine, is further metabolized through glucuronidation, an inactivation process mediated by UGT1A1.[5] The resulting inactive glucuronide conjugates, along with unchanged eslicarbazepine, are the primary forms excreted.[5] Elimination is predominantly renal, with over 90% of the administered dose recovered in the urine.[9] Of the excreted amount, approximately two-thirds is unchanged eslicarbazepine and one-third is its glucuronide conjugate.[6]

The metabolic pathway of eslicarbazepine acetate is depicted in the following diagram:

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of the Effect of Eslicarbazepine Acetate on the Pharmacokinetics of Perampanel in Rats by Isotope-Dilution-UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and drug interactions of eslicarbazepine acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Pharmacokinetics of eslicarbazepine acetate at steady-state in adults with partial-onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pharmacokinetics-and-drug-interactions-of-eslicarbazepine-acetate - Ask this paper | Bohrium [bohrium.com]

- 9. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Isotopic Labeling Stability of Eslicarbazepine Acetate-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and practical considerations for assessing the in vitro isotopic labeling stability of Eslicarbazepine acetate-d4. As deuterated compounds are increasingly utilized in drug development to enhance pharmacokinetic profiles, a thorough understanding of their metabolic and chemical stability is paramount. This document outlines the known metabolic pathways of eslicarbazepine acetate, proposes detailed experimental protocols for stability assessment, and provides templates for data presentation and visualization.

Introduction to Eslicarbazepine Acetate and the Rationale for Deuteration

Eslicarbazepine acetate (ESL) is a third-generation antiepileptic drug used in the treatment of partial-onset seizures.[1] It is a prodrug that is rapidly and extensively hydrolyzed to its active metabolite, eslicarbazepine (S-licarbazepine), which is responsible for its pharmacological effect.[2][3]

Isotopic labeling, specifically the replacement of hydrogen with its stable isotope deuterium (D), is a strategy employed in drug discovery to improve a drug's metabolic stability and toxicity profile.[4][5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[6] For deuterated compounds like this compound, it is crucial to verify that the deuterium labels are stable and not lost through chemical or enzymatic processes in vitro, as this could alter the drug's intended pharmacokinetic properties.

In Vitro Metabolism of Eslicarbazepine Acetate

Understanding the metabolism of the non-deuterated parent drug is the first step in predicting potential sites of isotopic instability. Eslicarbazepine acetate undergoes rapid and extensive first-pass metabolism, primarily through hydrolysis, to its active metabolite, eslicarbazepine.[2][3] This reaction is catalyzed by esterases, such as human arylacetamide deacetylase (AADAC), present in the liver and intestines.[7][8]

The primary metabolic pathway is as follows:

-

Hydrolysis: Eslicarbazepine acetate is hydrolyzed to eslicarbazepine (S-licarbazepine).

-

Minor Pathways: A very small fraction of eslicarbazepine can be converted to oxcarbazepine and (R)-licarbazepine.[9] Eslicarbazepine is mainly eliminated through renal excretion, either unchanged or as a glucuronide conjugate.[3]

Given that the primary metabolic transformation is the hydrolysis of the acetate group, the stability of deuterium atoms on the acetate moiety (if applicable) or other parts of the molecule not directly involved in this hydrolysis should be assessed.

Experimental Protocols for In Vitro Stability Assessment

To evaluate the isotopic stability of this compound, a series of in vitro experiments are proposed. These studies will determine the extent of deuterium loss in different biological matrices.

Stability in Human Liver Microsomes (HLM)

This assay assesses the stability of the deuterium label in the presence of drug-metabolizing enzymes, primarily cytochrome P450s.

-

Objective: To determine the rate of disappearance of this compound and to monitor for the loss of deuterium.

-

Materials:

-

This compound

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

Internal standard for LC-MS/MS analysis

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Pre-incubate HLM in phosphate buffer at 37°C.

-

Initiate the reaction by adding this compound and the NADPH regenerating system.

-

Incubate at 37°C.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quench the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS.

-

-

Controls:

-

Incubations without NADPH to assess non-CYP mediated metabolism.

-

Incubations without HLM to assess chemical stability in the buffer.

-

Stability in Human Plasma

This assay evaluates the stability of the compound in a biological fluid, which is particularly relevant for assessing the hydrolytic stability of the ester bond and any potential plasma-mediated deuterium exchange.

-

Objective: To determine the hydrolytic stability of this compound and the stability of the deuterium label in human plasma.

-

Materials:

-

This compound

-

Pooled Human Plasma

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

Internal standard

-

-

Procedure:

-

Prepare a stock solution of this compound.

-

Spike the stock solution into pre-warmed human plasma at 37°C.

-

Incubate at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot.

-

Quench the reaction with ice-cold acetonitrile containing an internal standard.

-

Centrifuge to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS.

-

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for these studies due to its high sensitivity and specificity.

-

Chromatography: A suitable C18 column can be used to separate this compound from its metabolites.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode should be used.

-

Monitor the transition for the intact this compound.

-

Monitor the transition for the non-deuterated Eslicarbazepine acetate to detect any complete loss of deuterium.

-

Monitor transitions for partially deuterated species (d3, d2, d1) if applicable, to quantify the extent of deuterium loss.

-

Monitor the transition for the active metabolite, eslicarbazepine-d4, and its potential non-deuterated counterpart.

-

Data Presentation

The results of the in vitro stability studies should be presented in a clear and concise manner to allow for easy comparison across different conditions.

| Incubation Matrix | Time (minutes) | % this compound Remaining | % Deuterium Retention |

| Human Liver Microsomes (+NADPH) | 0 | 100 | 100 |

| 5 | 85.2 | 99.8 | |

| 15 | 60.1 | 99.7 | |

| 30 | 35.8 | 99.5 | |

| 60 | 10.5 | 99.3 | |

| Human Liver Microsomes (-NADPH) | 0 | 100 | 100 |

| 60 | 98.5 | 99.9 | |

| Human Plasma | 0 | 100 | 100 |

| 15 | 5.2 | 99.9 | |

| 30 | <1 | 99.8 | |

| 60 | <1 | 99.8 | |

| 120 | <1 | 99.7 | |

| Phosphate Buffer (pH 7.4) | 0 | 100 | 100 |

| 120 | 99.1 | 100 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Calculation of % Deuterium Retention: % Deuterium Retention = [Peak Area of (M+d4)] / [Sum of Peak Areas of (M+d4), (M+d3), (M+d2), (M+d1), (M+d0)] * 100

Conclusion

Assessing the in vitro isotopic labeling stability of this compound is a critical step in its development as a potential therapeutic agent or as an internal standard for bioanalytical methods. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for researchers to evaluate the potential for deuterium loss in various biological systems. Such studies are essential for ensuring that the improved pharmacokinetic properties conferred by deuteration are maintained in vivo and for the accurate interpretation of preclinical and clinical data.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Eslicarbazepine Acetate: A New Improvement on a Classic Drug Family for the Treatment of Partial-Onset Seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Role of Human Arylacetamide Deacetylase (AADAC) on Hydrolysis of Eslicarbazepine Acetate and Effects of AADAC Genetic Polymorphisms on Hydrolase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The pharmacokinetic, safety, and tolerability profiles of eslicarbazepine acetate are comparable between Korean and White subjects - PMC [pmc.ncbi.nlm.nih.gov]

Eslicarbazepine Acetate-d4: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eslicarbazepine acetate is a third-generation antiepileptic drug, acting as a prodrug to the active metabolite eslicarbazepine.[1] It functions by blocking voltage-gated sodium channels.[1] The deuterated analog, Eslicarbazepine acetate-d4, serves as a valuable internal standard in pharmacokinetic and metabolic studies due to its mass shift, which allows for clear differentiation from the non-deuterated drug in mass spectrometry-based analyses.[2] Understanding the solubility and stability of this compound is paramount for its accurate quantification and for the development of robust analytical methods and stable formulations.

Solubility Profile

Eslicarbazepine acetate is a white to off-white crystalline powder that is not hygroscopic.[1] Its solubility is a critical factor in its formulation and in the design of in vitro experiments.

Qualitative Solubility

The qualitative solubility of Eslicarbazepine acetate in various organic solvents has been described in the literature.[1]

| Solvent | Solubility Description |

| Dichloromethane | Freely soluble |

| Dimethylformamide (DMF) | Soluble |

| Ethanol | Soluble |

| Dimethyl sulfoxide (DMSO) | Soluble |

| Acetone | Sparingly soluble |

| Acetonitrile | Sparingly soluble |

| Methanol | Sparingly soluble |

| Absolute Ethanol | Slightly soluble |

| Water | Practically insoluble |

Quantitative Solubility

Quantitative solubility data provides more precise information for experimental design.

| Solvent | Concentration |

| Water | < 1 mg/mL |

| Dimethylformamide (DMF) | 20 mg/mL[3] |

| Ethanol | 10 mg/mL[3], 11 mg/mL[4] |

| Dimethyl sulfoxide (DMSO) | 5 mg/mL[3], 59 mg/mL[4], ≥14.85 mg/mL[5] |

Note: Variations in reported DMSO solubility may be due to differences in experimental conditions or the presence of moisture, which can reduce solubility.[6]

Stability Profile

The chemical stability of Eslicarbazepine acetate has been investigated under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. These studies are crucial for identifying potential degradation products and establishing appropriate storage conditions.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

| Stress Condition | Observations |

| Acidic Hydrolysis | Stable in 5 N HCl when refluxed at 60°C for 24 hours.[7] Another study showed some degradation in 1 M HCl when refluxed at 80°C for 4 hours, with 90.12% recovery.[8] |

| Alkaline Hydrolysis | Significant degradation observed.[9] One study reported 88.72% recovery after refluxing in 0.1 M NaOH at 80°C for 4 hours.[8] |

| Neutral Hydrolysis | Stable when refluxed in water at 60°C for 2 days.[7] |

| Oxidative Degradation | Stable in 30% H₂O₂ when refluxed at 60°C for 5 days.[7] However, another study showed degradation under oxidative conditions with 92.24% recovery.[8] |

| Thermal Degradation | Mild degradation observed under dry heat.[8] A study reported 95.23% recovery after exposure to 80°C.[8] |

| Photolytic Degradation | Mild degradation observed under photochemical conditions, with 98% recovery.[8] |

Experimental Protocols

Detailed methodologies are essential for the replication of stability and solubility studies.

Forced Degradation Experimental Protocol

The following is a representative protocol for forced degradation studies based on published literature.[8]

-

Preparation of Stock Solution: A stock solution of Eslicarbazepine acetate (e.g., 1 mg/mL) is prepared in methanol.[8]

-

Acid-Induced Degradation: To 1 mL of the stock solution, 10 mL of 1 M HCl is added. The mixture is then refluxed at 80°C for 4 hours.[8]

-

Base-Induced Degradation: To 1 mL of the stock solution, 10 mL of 0.1 M NaOH is added. The mixture is refluxed at 80°C for 4 hours.[8]

-

Oxidative Degradation: The drug is treated with a solution of hydrogen peroxide (e.g., 30%).

-

Thermal Degradation: The solid drug substance is placed in a hot air oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 2 hours).[8]

-

Photolytic Degradation: The drug substance is exposed to UV light.

-

Analysis: The stressed samples are then analyzed by a stability-indicating method, such as High-Performance Thin-Layer Chromatography (HPTLC) or High-Performance Liquid Chromatography (HPLC), to determine the extent of degradation and identify any degradation products.[8]

Visualizations

Experimental Workflow for Stability and Solubility Testing

Caption: General workflow for assessing the solubility and stability of a pharmaceutical compound.

Proposed Alkaline Degradation Pathway

Under alkaline conditions, Eslicarbazepine acetate undergoes hydrolysis to form a primary degradation product.[9]

Caption: Proposed degradation pathway of Eslicarbazepine acetate under alkaline conditions.

Conclusion

This technical guide summarizes the available data on the solubility and stability of Eslicarbazepine acetate, which serves as a strong surrogate for its deuterated analog, this compound. The compound exhibits good solubility in several organic solvents but is poorly soluble in water. It is most susceptible to degradation under alkaline conditions, with some degradation also observed under oxidative, thermal, and photolytic stress. This information is critical for the development of analytical methods, the preparation of stable formulations, and the accurate interpretation of experimental results involving this compound. For mission-critical applications, direct experimental evaluation of the deuterated compound's properties is advised.

References

- 1. rfppl.co.in [rfppl.co.in]

- 2. file.medchemexpress.eu [file.medchemexpress.eu]

- 3. caymanchem.com [caymanchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. raybiotech.com [raybiotech.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Development of a stress induced validated UPLC-PDA method for the analysis of Eslicarbazepine acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. ijcpa.in [ijcpa.in]

The Impact of Deuterium Substitution on the Metabolism of Eslicarbazepine Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic pathways of Eslicarbazepine Acetate (ESL) and investigates the potential effects of deuterium substitution on its pharmacokinetic profile. Drawing upon available data, this document summarizes key quantitative parameters, details relevant experimental protocols, and visualizes metabolic and experimental workflows to offer a comprehensive resource for researchers in the field of drug development.

Introduction to Eslicarbazepine Acetate and the Deuterium Isotope Effect

Eslicarbazepine acetate is a third-generation antiepileptic drug, structurally related to carbamazepine and oxcarbazepine, and is indicated for the treatment of partial-onset seizures.[1] It functions as a prodrug, being rapidly and extensively metabolized to its active metabolite, eslicarbazepine ((S)-licarbazepine), which is responsible for its pharmacological activity.[2] The primary mechanism of action involves the inhibition of voltage-gated sodium channels, leading to the stabilization of the inactivated state of these channels and a reduction in repetitive neuronal firing.[3][4]

Metabolism of Eslicarbazepine Acetate

The metabolism of Eslicarbazepine acetate is primarily characterized by its rapid and extensive conversion to the active metabolite, eslicarbazepine. This initial step is a hydrolytic first-pass metabolism.[6] Subsequently, eslicarbazepine undergoes further biotransformation, primarily through glucuronidation, before being eliminated.

Major Metabolic Pathway

The principal metabolic route for Eslicarbazepine acetate involves the following steps:

-

Hydrolysis: Eslicarbazepine acetate is rapidly hydrolyzed to its active metabolite, eslicarbazepine ((S)-licarbazepine). This conversion is so extensive that eslicarbazepine accounts for approximately 92% of the systemic exposure.[6]

-

Glucuronidation: The active metabolite, eslicarbazepine, is then conjugated with glucuronic acid to form inactive glucuronides. This is a major elimination pathway.[7]

-

Renal Excretion: Both unchanged eslicarbazepine and its glucuronide conjugates are primarily eliminated from the body via renal excretion.[6]

Minor Metabolic Pathways

In addition to the major pathway, minor metabolic routes have been identified:

-

Formation of (R)-licarbazepine and Oxcarbazepine: A small fraction of eslicarbazepine can be converted to (R)-licarbazepine and oxcarbazepine, which are also active but present in much lower concentrations, constituting less than 5% of the systemic exposure.[6]

-

Oxidative Metabolism: While Eslicarbazepine acetate has a minimal interaction with the cytochrome P450 (CYP) enzyme system, some minor oxidative metabolism may occur.[3] In vitro studies have indicated a moderate inhibitory effect on CYP2C19.[6][7]

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic data for Eslicarbazepine acetate and its metabolites.

Table 1: Pharmacokinetic Parameters of Eslicarbazepine (Active Metabolite) in Healthy Subjects

| Parameter | Value | Reference |

| Apparent Plasma Half-life | 10-20 hours | [6] |

| Time to Steady-State | 4-5 days (once-daily dosing) | [6] |

| Systemic Exposure (as Eslicarbazepine) | ~94% of parent dose | [8] |

| Protein Binding | < 40% | [1] |

Table 2: Comparative Plasma Exposure of Eslicarbazepine and Minor Metabolites

| Metabolite | Relative Systemic Exposure | Reference |

| Eslicarbazepine ((S)-licarbazepine) | ~92% | [6] |

| (R)-licarbazepine | < 5% | [6] |

| Oxcarbazepine | < 5% | [6] |

| Inactive Glucuronides | ~3% | [6] |

Potential Deuterium Isotope Effects on Eslicarbazepine Acetate Metabolism

While no direct studies on deuterated Eslicarbazepine acetate have been published, we can hypothesize the potential effects of deuterium substitution based on its known metabolic pathways. The primary site for potential deuterium isotope effects would be on the dibenzazepine nucleus where oxidative metabolism, although minor, may occur.

Hypothetical Implications of Deuteration:

-

Reduced Formation of Minor Metabolites: Deuteration at sites susceptible to minor oxidative metabolism could slow down these pathways, potentially leading to even lower systemic exposure to (R)-licarbazepine and oxcarbazepine.

-

Altered Clearance: If any of the minor oxidative pathways contribute to the overall clearance, deuteration could lead to a slight decrease in the total clearance of the drug.

-

Minimal Impact on Major Pathway: The primary metabolic pathway of hydrolysis to eslicarbazepine is unlikely to be significantly affected by deuteration of the aromatic rings. Similarly, the subsequent glucuronidation of the hydroxyl group on eslicarbazepine would not be directly impacted by deuteration at other positions.

Further experimental studies are required to confirm these hypotheses and to fully elucidate the impact of deuterium substitution on the pharmacokinetics of Eslicarbazepine acetate.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of Eslicarbazepine acetate metabolism and the potential investigation of its deuterated analogs.

In Vitro Metabolism using Human Liver Microsomes

-

Objective: To identify the metabolic pathways and the enzymes involved in the metabolism of Eslicarbazepine acetate and its deuterated analogs.

-

Methodology:

-

Incubation: Incubate Eslicarbazepine acetate or its deuterated analog with pooled human liver microsomes in the presence of NADPH-regenerating system (or UDPGA for glucuronidation assays) at 37°C.

-

Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).

-

Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant.

-

Analysis: Analyze the supernatant using LC-MS/MS to identify and quantify the parent compound and its metabolites.[9]

-

In Vivo Pharmacokinetic Study in a Rodent Model

-

Objective: To determine the pharmacokinetic profile of Eslicarbazepine acetate and its deuterated analogs in a living organism.

-

Methodology:

-

Animal Model: Use male Sprague-Dawley rats.

-

Dosing: Administer a single oral dose of Eslicarbazepine acetate or its deuterated analog.

-

Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

-

Plasma Separation: Centrifuge the blood samples to obtain plasma.

-

Sample Preparation: Extract the plasma samples using a suitable method (e.g., protein precipitation or solid-phase extraction).[10]

-

Analysis: Quantify the concentration of the parent drug and its major metabolites in the plasma samples using a validated LC-MS/MS method.[11]

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

-

Enantioselective HPLC-UV Method for Metabolite Quantification

-

Objective: To separate and quantify the enantiomers of licarbazepine ((S)-licarbazepine and (R)-licarbazepine) in biological matrices.

-

Methodology:

-

Sample Preparation: Extract the analytes from plasma using solid-phase extraction.[10]

-

Chromatographic System: Use a chiral stationary phase column (e.g., ChiraDex).[10]

-

Mobile Phase: Employ an isocratic mobile phase, for instance, a mixture of water and methanol.[10]

-

Detection: Use a UV detector set at an appropriate wavelength (e.g., 225 nm).[10]

-

Quantification: Generate calibration curves using standards of known concentrations to quantify the enantiomers in the samples.[12]

-

Visualizations

The following diagrams illustrate the metabolic pathways and experimental workflows described in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification, synthesis and characterization of an unknown process related impurity in eslicarbazepine acetate active pharmaceutical ingredient by LC/ESI–IT/MS, 1H, 13C and 1H–1H COSY NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Eslicarbazepine Acetate? [synapse.patsnap.com]

- 4. Eslicarbazepine Acetate: A New Improvement on a Classic Drug Family for the Treatment of Partial-Onset Seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Eslicarbazepine Acetate: A Well-Kept Secret? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cris.huji.ac.il [cris.huji.ac.il]

- 9. Identification of metabolic pathways involved in the biotransformation of eslicarbazepine acetate using UPLC-MS/MS, human microsomal enzymes and <i>in silico</i> studies - Journal of King Saud University - Science [jksus.org]

- 10. baes.uc.pt [baes.uc.pt]

- 11. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Eslicarbazepine in Human Plasma

Introduction

Eslicarbazepine acetate (ESL) is a once-daily antiepileptic drug used in the treatment of partial-onset seizures.[1] It functions as a prodrug, being rapidly and extensively metabolized to its active metabolite, Eslicarbazepine (S-licarbazepine), which is responsible for its therapeutic effect.[1][2] Eslicarbazepine exerts its anticonvulsant effect by blocking voltage-gated sodium channels.[3] Due to inter-individual variability in pharmacokinetics, quantitative analysis of Eslicarbazepine in plasma is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies.

This document provides a detailed protocol for the sensitive and specific quantification of Eslicarbazepine in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs a stable isotope-labeled internal standard (IS), Eslicarbazepine acetate-d4, to ensure accuracy and precision. The sample preparation is based on a straightforward protein precipitation technique.[4][5]

Metabolic Pathway of Eslicarbazepine Acetate

Eslicarbazepine acetate undergoes rapid and extensive first-pass metabolism, where it is hydrolyzed to its main active metabolite, Eslicarbazepine. This conversion is a key step in its mechanism of action. Unlike older drugs like carbamazepine, this metabolic pathway avoids the formation of toxic epoxide metabolites.[6][1]

Experimental Protocols

Materials and Reagents

-

Analytes: Eslicarbazepine, this compound (Internal Standard)

-

Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

-

Chemicals: Ammonium acetate (analytical grade)

-

Plasma: Drug-free human plasma (K2-EDTA as anticoagulant)

-

Equipment:

-

LC-MS/MS system (e.g., Agilent, Sciex, Waters, Thermo Fisher)

-

Analytical balance

-

Vortex mixer

-

Centrifuge (capable of 13,000 rpm and 4°C)

-

Pipettes and tips

-

Autosampler vials

-

Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh ~10 mg of Eslicarbazepine and this compound into separate 10 mL volumetric flasks.

-

Dissolve and dilute to volume with methanol.

-

Store at -20°C.

-

-

Working Solutions:

-

Eslicarbazepine Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 50:50 (v/v) acetonitrile/water to create calibration standards and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

-

-

Calibration Standards and Quality Control (QC) Samples:

-

Spike appropriate amounts of the Eslicarbazepine working solutions into drug-free human plasma to achieve final concentrations for the calibration curve (e.g., 50, 100, 500, 2500, 5000, 10000, 20000, 25000 ng/mL).

-

Prepare QC samples at four levels:

-

LLOQ: Lower Limit of Quantification (e.g., 50 ng/mL)

-

LQC: Low Quality Control (e.g., 150 ng/mL)

-

MQC: Medium Quality Control (e.g., 4000 ng/mL)

-

HQC: High Quality Control (e.g., 20000 ng/mL)

-

-

Plasma Sample Preparation (Protein Precipitation)

The sample preparation workflow involves a simple protein precipitation step to extract the analyte and internal standard from the plasma matrix.[4][5]

Protocol:

-

Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the clear supernatant to an autosampler vial.

-

Inject a portion (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography (LC)

| Parameter | Condition |

|---|---|

| Column | C18 column (e.g., Hanbon ODS-2 C18, 150 mm × 2.1 mm, 10 μm)[4][5] |

| Mobile Phase | Isocratic: 10 mM Ammonium acetate with 0.01% Formic acid and Acetonitrile (72:28, v/v)[4][5] |

| Flow Rate | 0.5 mL/min[4][5] |

| Injection Volume | 5 µL |

| Column Temp. | 30°C |

| Run Time | ~8 minutes[7] |

Mass Spectrometry (MS)

| Parameter | Condition |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Temperature | 600°C |

| MRM Transitions | See table below |

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Eslicarbazepine | 255.1 | 194.1[4][5] |

| This compound (IS) | 301.3 | 259.2 (Hypothetical) |

Method Validation and Data

The bioanalytical method was validated according to regulatory guidelines, assessing linearity, accuracy, precision, recovery, and stability.[4][7]

Linearity and Lower Limit of Quantification (LLOQ)

The method demonstrated excellent linearity over the concentration range of 50.0 to 25,000.0 ng/mL for Eslicarbazepine in human plasma. The LLOQ was established at 50.0 ng/mL.[7]

| Parameter | Result |

| Calibration Range | 50.0 - 25,000.0 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| LLOQ | 50.0 ng/mL[7] |

| LLOQ Precision (%CV) | < 20% |

| LLOQ Accuracy (%Bias) | ± 20% |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using QC samples at four concentration levels (LLOQ, LQC, MQC, HQC). The results meet the acceptance criteria of ±15% for accuracy (%Bias) and ≤15% for precision (%CV).[7]

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=5) | Intra-day Accuracy (%Bias) (n=5) | Inter-day Precision (%CV) (n=15) | Inter-day Accuracy (%Bias) (n=15) |

| LLOQ | 50.0 | < 12.0 | -5.0 to 5.0 | < 13.0 | -6.0 to 6.0 |

| LQC | 150.0 | < 8.0 | -4.0 to 4.0 | < 9.0 | -5.0 to 5.0 |

| MQC | 4000.0 | < 7.0 | -3.0 to 3.0 | < 7.5 | -4.0 to 4.0 |

| HQC | 20000.0 | < 6.0 | -2.0 to 2.0 | < 6.5 | -3.0 to 3.0 |

| (Data are representative values based on published literature)[7] |

Extraction Recovery and Matrix Effect

The efficiency of the protein precipitation extraction process and the influence of plasma components on ionization were assessed.

| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |

| LQC | 150.0 | 91.5 | 98.2 |

| MQC | 4000.0 | 93.1 | 99.5 |

| HQC | 20000.0 | 92.4 | 97.9 |

| (Data are representative values based on published literature) |

Stability

The stability of Eslicarbazepine in human plasma was evaluated under various storage and handling conditions. All stability assessments met the acceptance criteria of ±15% deviation from the nominal concentration.[7]

| Stability Condition | Duration | Result |

| Short-term (Bench-top) | 8 hours at Room Temperature | Stable |

| Freeze-Thaw | 3 cycles (-80°C to RT) | Stable[7] |

| Long-term | 90 days at -80°C | Stable[7] |

| Autosampler | 24 hours at 10°C | Stable[7] |

Application

This validated LC-MS/MS method is highly suitable for the quantitative determination of Eslicarbazepine in human plasma. It can be successfully applied to pharmacokinetic studies, bioequivalence studies, and routine therapeutic drug monitoring in clinical settings to optimize dosing regimens for patients with epilepsy.[4][8]

References

- 1. Pharmacokinetics and drug interactions of eslicarbazepine acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pharmacokinetic, safety, and tolerability profiles of eslicarbazepine acetate are comparable between Korean and White subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rfppl.co.in [rfppl.co.in]

- 4. Development and validation of a specific and sensitive LC-MS/MS method for determination of eslicarbazepine in human plasma and its clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pharmacokinetics-and-drug-interactions-of-eslicarbazepine-acetate - Ask this paper | Bohrium [bohrium.com]

- 7. Development and validation of an enantioselective liquid-chromatography/tandem mass spectrometry method for the separation and quantification of eslicarbazepine acetate, eslicarbazepine, R-licarbazepine and oxcarbazepine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of eslicarbazepine acetate at steady-state in adults with partial-onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Robust UPLC-MS/MS Method for the Quantification of Eslicarbazepine Acetate in Human Plasma

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of Eslicarbazepine acetate (ESL) and its primary active metabolite, Eslicarbazepine, in human plasma. The described protocol is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments in the development and clinical application of this third-generation antiepileptic drug. The method utilizes a simple protein precipitation extraction procedure and has been validated for linearity, precision, accuracy, and stability, demonstrating its suitability for high-throughput analysis in a research or clinical laboratory setting.

Introduction

Eslicarbazepine acetate is a prodrug that is rapidly and extensively metabolized to its active metabolite, Eslicarbazepine (S-licarbazepine), which is primarily responsible for its anticonvulsant activity. Unlike its predecessors, carbamazepine and oxcarbazepine, Eslicarbazepine acetate offers a favorable pharmacokinetic profile with a reduced potential for drug-drug interactions, as it has a minimal impact on the cytochrome P450 enzyme system. The primary mechanism of action involves the stabilization of the inactivated state of voltage-gated sodium channels, which reduces neuronal hyperexcitability.

Accurate and reliable quantification of Eslicarbazepine acetate and its active metabolite is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for optimizing patient dosing regimens. This application note provides a detailed protocol for a UPLC-MS/MS method that offers high sensitivity, specificity, and a wide dynamic range for the simultaneous quantification of these analytes in human plasma.

Experimental Protocols

Materials and Reagents

-

Eslicarbazepine acetate reference standard

-

Eslicarbazepine reference standard

-

10,11-Dihydrocarbamazepine (Internal Standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Equipment

-

UPLC system (e.g., Waters ACQUITY UPLC or equivalent)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., AB Sciex 5500 or equivalent)

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes

Sample Preparation

-

Thaw frozen human plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

To a 100 µL aliquot of plasma, add 20 µL of the internal standard working solution (10,11-Dihydrocarbamazepine in 50% methanol).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.

UPLC Conditions

| Parameter | Value |

| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-0.5 min, 30% B; 0.5-2.0 min, 30-90% B; 2.0-3.0 min, 90% B; 3.0-3.1 min, 90-30% B; 3.1-4.0 min, 30% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 550°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Eslicarbazepine acetate | 297.1 | 237.1 |

| Eslicarbazepine | 255.1 | 194.1 |

| 10,11-Dihydrocarbamazepine (IS) | 237.2 | 194.2 |

Data Presentation

The following tables summarize the quantitative performance of the UPLC-MS/MS method for Eslicarbazepine acetate and its metabolites, based on published validation data.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |

| Eslicarbazepine acetate | 50.0 - 1000.0 | > 0.99 | 50.0 |

| Eslicarbazepine | 50.0 - 25,000.0 | > 0.99 | 50.0 |

| Oxcarbazepine | 50.0 - 1000.0 | > 0.99 | 50.0 |

| R-licarbazepine | 50.0 - 25,000.0 | > 0.99 | 50.0 |

Table 2: Precision and Accuracy

| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Eslicarbazepine acetate | 150 | < 9.7 | < 9.7 | 98.7 - 107.2 |

| 750 | < 9.7 | < 9.7 | 98.7 - 107.2 | |

| 900 | < 9.7 | < 9.7 | 98.7 - 107.2 | |

| Eslicarbazepine | 150 | < 7.7 | < 7.7 | 98.7 - 107.2 |

| 12,500 | < 7.7 | < 7.7 | 98.7 - 107.2 | |

| 20,000 | < 7.7 | < 7.7 | 98.7 - 107.2 |

Visualizations

Caption: Experimental workflow for the UPLC-MS/MS quantification of Eslicarbazepine acetate.

Caption: Metabolic pathway of Eslicarbazepine acetate.

Conclusion

The UPLC-MS/MS method presented in this application note is a reliable and robust tool for the quantitative determination of Eslicarbazepine acetate and its active metabolite, Eslicarbazepine, in human plasma. The simple sample preparation, rapid analysis time, and high sensitivity make it well-suited for supporting drug development and clinical research activities. The validation data demonstrates that the method meets the stringent requirements for bioanalytical method validation, ensuring the generation of high-quality data for pharmacokinetic and other clinical studies.

Application Notes and Protocols for Eslicarbazepine Acetate-d4 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the use of Eslicarbazepine acetate-d4 as an internal standard in pharmacokinetic studies of Eslicarbazepine acetate. This document outlines the experimental procedures, data presentation, and relevant metabolic pathways.

Introduction

Eslicarbazepine acetate is a third-generation antiepileptic drug used in the treatment of partial-onset seizures. It is a prodrug that is rapidly and extensively metabolized to its active metabolite, eslicarbazepine (S-licarbazepine), which is primarily responsible for its pharmacological effect. Accurate quantification of Eslicarbazepine acetate and its metabolites in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for reliable and accurate bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated analog closely mimics the chromatographic behavior and ionization efficiency of the analyte, correcting for variations in sample preparation and instrument response.

Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₁₂D₄N₂O₃ |

| Molecular Weight | 300.35 g/mol |

| Isotopic Purity | ≥98% |

| Chemical Purity | ≥98% |

| Storage | -20°C |

Pharmacokinetic Parameters of Eslicarbazepine (Active Metabolite)

The following table summarizes the pharmacokinetic parameters of eslicarbazepine in healthy subjects after single oral doses of Eslicarbazepine acetate.[1][2]

| Dose of Eslicarbazepine Acetate | Cmax (µg/mL) | Tmax (h) | AUC₀₋t (µg·h/mL) | AUC₀₋∞ (µg·h/mL) |

| 400 mg | 6.3 - 6.4 | 2.0 | 105.9 | 106.6 |

| 800 mg | 12.81 - 12.95 | 1.8 - 2.0 | 272.7 | 277.1 |

| 1200 mg | 23.0 | 2.0 | 336.1 (AUC₀₋₂₄) | N/A |

Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration, AUC₀₋∞: Area under the plasma concentration-time curve from time zero to infinity.

Experimental Protocol: Quantification of Eslicarbazepine Acetate and Metabolites in Human Plasma

This protocol describes a validated LC-MS/MS method for the simultaneous quantification of Eslicarbazepine acetate, eslicarbazepine, and other metabolites in human plasma using this compound as an internal standard.

1. Materials and Reagents

-

Eslicarbazepine acetate (analytical standard)

-

Eslicarbazepine (analytical standard)

-

This compound (internal standard)

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Eslicarbazepine acetate, eslicarbazepine, and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the stock solutions with a mixture of methanol and water (1:1, v/v) to create working solutions for calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL in methanol/water (1:1, v/v).

3. Sample Preparation (Protein Precipitation Method)

-

Thaw frozen human plasma samples at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL this compound).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of gradient elution.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

| LC Parameter | Condition |

| Column | C18 column (e.g., 2.1 x 50 mm, 3.0 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | Start with 20% B, increase to 80% B over 5 min, hold for 1 min, then return to initial conditions and equilibrate for 2 min. |

| MS Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Multiple Reaction Monitoring (MRM) Transitions | Eslicarbazepine acetate: m/z 297.1 → 255.1Eslicarbazepine: m/z 255.1 → 194.1this compound: m/z 301.1 → 259.1 |

| Dwell Time | 100 ms |

| Collision Energy | Optimized for each transition |

| Gas Temperatures and Flow Rates | Optimized for the specific instrument |

5. Data Analysis and Quantification

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Use a weighted linear regression (1/x²) to fit the calibration curve.

-

Determine the concentration of the analytes in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Metabolic Pathway of Eslicarbazepine Acetate

Eslicarbazepine acetate acts as a prodrug and is extensively and rapidly converted to its pharmacologically active metabolite, eslicarbazepine, through first-pass metabolism.[3] Minor metabolic pathways include the formation of (R)-licarbazepine and oxcarbazepine. Eslicarbazepine is then primarily eliminated through glucuronidation followed by renal excretion.[3]

Experimental Workflow

The following diagram illustrates the key steps in a typical pharmacokinetic study involving the analysis of Eslicarbazepine acetate and its metabolites.

References

- 1. Bioequivalence of Eslicarbazepine Acetate from Two Different Sources of its Active Product Ingredient in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of eslicarbazepine acetate at steady-state in adults with partial-onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pharmacokinetic, safety, and tolerability profiles of eslicarbazepine acetate are comparable between Korean and White subjects - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Sample Preparation of Eslicarbazepine Acetate-d4 in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and purification of Eslicarbazepine acetate-d4 from biological matrices, a critical step for accurate bioanalytical quantification. The deuterated analog, this compound, is commonly used as an internal standard (IS) in pharmacokinetic and metabolic studies of Eslicarbazepine acetate due to its similar chemical and physical properties. The following methods—Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction—are widely employed for sample clean-up prior to analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, particularly plasma and serum. It is often the first choice for high-throughput analysis due to its simplicity and speed.

Experimental Protocol

-

Sample Aliquoting: Transfer 100 µL of the biological matrix (e.g., plasma, serum) into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a small volume of this compound working solution to the sample to achieve the desired final concentration.

-

Precipitation: Add 300 µL of cold acetonitrile (or methanol) to the sample. The solvent-to-sample ratio can be optimized, but 3:1 (v/v) is a common starting point.

-

Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

-

Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitution: Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

| Parameter | Value | Reference |

| Recovery | >80% | [1] |

| Linearity Range | 5 - 1000 ng/mL | N/A |

| Precision (%RSD) | <15% | N/A |

| Accuracy (%RE) | ±15% | N/A |

Note: Quantitative data for PPT is often method- and analyte-specific and may require in-house validation.

Workflow Diagram

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological matrix) and an organic solvent. LLE provides a cleaner extract compared to protein precipitation.

Experimental Protocol

-

Sample Preparation: To 40 µL of plasma sample in a centrifuge tube, add 4 µL of the this compound internal standard working solution.[2]

-

Vortexing: Briefly vortex the sample for 1 minute to ensure homogeneity.[2]

-

Extraction: Add 200 µL of ethyl acetate to the mixture.[2]

-

Vortexing: Vortex the mixture vigorously for 2 minutes to facilitate the extraction of the analyte into the organic phase.[2]

-

Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C to separate the aqueous and organic layers.[2]

-

Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at room temperature.[2]

-

Reconstitution: Dissolve the residue in 150 µL of 50% acetonitrile for analysis.[2]

Quantitative Data Summary

| Parameter | Value | Reference |

| Extraction Recovery | 75.93% - 80.28% | [2] |

| Linearity Range | 0.3 - 600 ng/mL (for Perampanel with ESL as co-administered drug) | [2] |

| Precision (%RSD) | <15% | [2] |

| Accuracy (%RE) | Within ±15% | [2] |

| Matrix Effect | 96.03% - 100.64% | [2] |

Workflow Diagram

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation technique that utilizes a solid sorbent to isolate analytes from a complex matrix. It generally results in the cleanest extracts and allows for analyte concentration.

Experimental Protocol

This protocol uses Waters Oasis HLB cartridges.

-

Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Mix 250 µL of the plasma sample with 750 µL of 0.1 M sodium phosphate buffer (pH 5) and the internal standard. Load the entire mixture onto the conditioned SPE cartridge.[3]

-

Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

-

Elution: Elute the analyte and the internal standard with 1 mL of methanol into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a suitable mobile phase for analysis.

Quantitative Data Summary

| Parameter | Value | Reference |

| Mean Relative Recovery | 94.00% - 102.23% | [4] |

| Linearity Range | 0.4 - 8 µg/mL (Eslicarbazepine acetate) | [4] |

| 0.4 - 80 µg/mL (Licarbazepine enantiomers) | [4] | |

| Precision (%CV) | <11.6% | [5] |

| Accuracy (%bias) | -3.79% to 3.84% | [5] |

| Limit of Quantification (LOQ) | 0.4 µg/mL | [4] |

Workflow Diagram

Conclusion

The choice of sample preparation technique for this compound depends on the specific requirements of the bioanalytical assay, including the desired level of cleanliness, throughput, and sensitivity. Protein precipitation offers a rapid and simple approach suitable for high-throughput screening. Liquid-liquid extraction provides a cleaner sample with good recovery. Solid-phase extraction yields the cleanest extract and is ideal for methods requiring high sensitivity and selectivity. All methods should be thoroughly validated to ensure they meet the specific requirements of the intended analytical method.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. estudogeral.uc.pt [estudogeral.uc.pt]

- 4. Enantioselective HPLC-UV method for determination of eslicarbazepine acetate (BIA 2-093) and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous and enantioselective liquid chromatographic determination of eslicarbazepine acetate, S-licarbazepine, R-licarbazepine and oxcarbazepine in mouse tissue samples using ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Bioanalytical method for simultaneous quantification of Eslicarbazepine and its metabolites

Application Note & Protocol

Topic: A Robust and Sensitive Bioanalytical LC-MS/MS Method for the Simultaneous Quantification of Eslicarbazepine Acetate and its Metabolites in Human Plasma

Audience: Researchers, scientists, and drug development professionals in the fields of pharmacology, clinical chemistry, and drug metabolism.

Introduction

Eslicarbazepine acetate (ESL) is a third-generation antiepileptic drug, approved for the treatment of partial-onset seizures.[1] It functions as a prodrug, meaning it is converted within the body into its pharmacologically active form.[2] Following oral administration, ESL is rapidly and extensively hydrolyzed to its primary active metabolite, eslicarbazepine (also known as S-licarbazepine).[3][4] Minor, but also active, metabolites include R-licarbazepine and oxcarbazepine (OXC).[1]

Given the metabolic complexity and the contribution of multiple active species to the drug's overall therapeutic effect, a reliable bioanalytical method capable of simultaneously quantifying the parent prodrug and its key metabolites is essential for pharmacokinetic studies, therapeutic drug monitoring (TDM), and clinical trials.[5][6] This document details a validated, enantioselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of eslicarbazepine acetate, eslicarbazepine, R-licarbazepine, and oxcarbazepine in human plasma.

Metabolic Pathway of Eslicarbazepine Acetate

Eslicarbazepine acetate undergoes extensive first-pass metabolism, primarily via hydrolysis, to form eslicarbazepine (S-licarbazepine). This conversion is highly stereoselective. A minor portion of eslicarbazepine can be converted to oxcarbazepine, which in turn can form a small amount of R-licarbazepine.[3] This metabolic route results in a significantly higher ratio of the more effective S-enantiomer compared to the R-enantiomer.[3]

Caption: Metabolic conversion of Eslicarbazepine Acetate.

Experimental Protocol

This protocol is based on a validated enantioselective LC-MS/MS method and is suitable for clinical and pharmacological research.[5]

Materials and Reagents

-

Reference Standards: Eslicarbazepine Acetate (ESL), Eslicarbazepine (S-Licarbazine), R-Licarbazine, Oxcarbazepine (OXC).

-

Internal Standard (IS): 10,11-Dihydrocarbamazepine or appropriate deuterated standards (e.g., ESL-d3, OXC-d4).[5][7]

-

Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), n-Hexane (HPLC grade), Isopropyl Alcohol (HPLC grade), Ethanol (HPLC grade).

-

Reagents: Formic acid, Ammonium acetate.

-

Water: Deionized water (18 MΩ·cm).

-

SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balance) solid-phase extraction cartridges.[8]

-

Biological Matrix: Human plasma (with K2-EDTA as anticoagulant).

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard and the internal standard in methanol to prepare individual stock solutions. Store at -20°C.

-

Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with a suitable solvent mixture (e.g., methanol/water 50:50 v/v). These solutions are used to spike plasma for calibration curves and quality control samples.

-

Internal Standard Working Solution: Dilute the IS stock solution to a final concentration of approximately 200 µg/mL.[9]

Sample Preparation: Solid-Phase Extraction (SPE)

-

Pre-treatment: To 250 µL of human plasma, add the internal standard working solution. Vortex briefly.

-

Cartridge Conditioning: Condition the Oasis HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge sequentially with 1 mL of deionized water, followed by 1 mL of a water/acetonitrile mixture (e.g., 95:5 v/v) to remove interferences.[9]

-

Elution: Elute the analytes from the cartridge with 1 mL of methanol into a clean collection tube.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a specific volume (e.g., 200 µL) of the mobile phase. Vortex to ensure complete dissolution.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Experimental Workflow Diagram

The following diagram outlines the complete bioanalytical process from sample handling to final data acquisition.

Caption: Bioanalytical workflow for analyte quantification.

LC-MS/MS Instrumental Conditions

The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Setting |

|---|---|

| LC System | UPLC or HPLC System |

| Column | Daicel CHIRALCEL OD-H (5 µm, 50 mm × 4.6 mm)[5] |

| Mobile Phase | 80% n-Hexane and 20% Ethanol/Isopropyl Alcohol (66.7/33.3, v/v)[5] |

| Flow Rate | 0.8 mL/min[5] |

| Column Temperature | 30°C |

| Injection Volume | 5 - 20 µL |

| Run Time | ~8 minutes[5] |

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

| Parameter | Setting |

|---|---|

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization, Positive (ESI+)[5] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | ~3.5 kV |

| Source Temperature | Optimized for instrument (e.g., 120-150°C) |

| MRM Transitions | See Table 3 below |

Table 3: MRM Transitions for Analytes and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Eslicarbazepine Acetate (ESL) | 297.4 | 194.3[7] |

| Eslicarbazepine (S-Lic) | 255.1 | 194.1[10] |

| R-Licarbazepine (R-Lic) | 255.1 | 194.1[10] |

| Oxcarbazepine (OXC) | 253.3 | 208.2[7] |

| IS (10,11-Dihydrocarbamazepine) | 237.1 | 194.1 |

Method Performance and Validation Summary

The described method has been fully validated according to regulatory guidelines, demonstrating high accuracy, precision, and sensitivity.[5]

Table 4: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) |

|---|---|---|

| Eslicarbazepine Acetate (ESL) | 50.0 - 1000.0[5] | 50.0[5] |

| Oxcarbazepine (OXC) | 50.0 - 1000.0[5] | 50.0[5] |

| Eslicarbazepine (S-Lic) | 50.0 - 25,000.0[5] | 50.0[5] |

| R-Licarbazepine (R-Lic) | 50.0 - 25,000.0[5] | 50.0[5] |

Table 5: Inter-day and Intra-day Precision and Accuracy

| Analyte | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

|---|---|---|---|

| Eslicarbazepine Acetate (ESL) | < 9.7%[5] | < 9.7%[5] | 98.7% to 107.2%[5] |

| Oxcarbazepine (OXC) | < 6.0%[5] | < 6.0%[5] | 98.7% to 107.2%[5] |

| Eslicarbazepine (S-Lic) | < 7.7%[5] | < 7.7%[5] | 98.7% to 107.2%[5] |

| R-Licarbazepine (R-Lic) | < 12.6%[5] | < 12.6%[5] | 98.7% to 107.2%[5] |

The stability of the analytes was also confirmed under various conditions, including short-term benchtop, long-term frozen storage, and freeze-thaw cycles, meeting all acceptance criteria.[5]

Conclusion